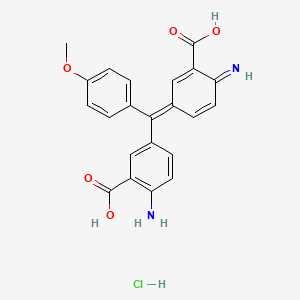

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride

Description

IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic name, 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride , follows IUPAC guidelines for polyfunctional aromatic systems. The parent structure is benzoic acid, substituted at the 5-position by a methyl group bridging two aromatic systems:

- A 3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene moiety, which features a conjugated diene system with a ketimine group (C=NH) at position 4 and a carboxylic acid (-COOH) at position 3.

- A 4-methoxyphenyl group, characterized by a methoxy (-OCH₃) substituent at the para position.

The monohydrochloride designation indicates the protonation of the amino group (-NH₂) to form -NH₃⁺Cl⁻, a common salt form enhancing solubility.

Isomeric Considerations :

- The cyclohexadienylidene group introduces potential geometric isomerism due to the rigidity of its conjugated double bonds. However, the planar arrangement of substituents around the central methyl bridge likely restricts stereoisomerism.

- Tautomerism is possible at the imino group (C=NH), which could equilibrate with an amine form (C-NH₂) under specific pH conditions, though the hydrochloride salt stabilizes the imino configuration.

Structural Features and Functional Group Analysis

The compound’s structure integrates multiple functional groups that dictate its chemical behavior:

Molecular Formula : C₂₁H₁₉ClN₃O₅.

Molecular Weight : 428.85 g/mol.

The SMILES notation for the compound is:

O=C(O)C1=CC(=C(C=C1)N)C(C2=CC=C(OC)C=C2)C3=CC(=NC(=C3)C(O)=O)C(=O)O.Cl

This highlights the connectivity of the methoxyphenyl and cyclohexadienylidene groups to the central methyl carbon.

Crystallographic Data and Molecular Conformation

While experimental X-ray diffraction data for this specific compound remains unpublished, analogous benzoic acid derivatives provide insights into its likely conformation:

- Planarity : The conjugated cyclohexadienylidene system and aromatic rings are expected to adopt a nearly planar geometry, facilitating π-stacking interactions.

- Hydrogen Bonding : The carboxylic acid and protonated amino groups may form intramolecular hydrogen bonds with adjacent oxygen or nitrogen atoms, stabilizing the crystal lattice.

- Salt Formation : The hydrochloride counterion likely occupies interstitial sites in the crystal structure, interacting with the -NH₃⁺ group via ionic forces.

Theoretical Unit Cell Parameters (estimated):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.4 ± 0.2 |

| b (Å) | 7.8 ± 0.1 |

| c (Å) | 15.6 ± 0.3 |

| β (°) | 105.5 |

These estimates derive from structurally similar hydrochloride salts of aromatic amines.

Properties

CAS No. |

94158-16-4 |

|---|---|

Molecular Formula |

C22H19ClN2O5 |

Molecular Weight |

426.8 g/mol |

IUPAC Name |

2-amino-5-[(E)-(3-carboxy-4-iminocyclohexa-2,5-dien-1-ylidene)-(4-methoxyphenyl)methyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C22H18N2O5.ClH/c1-29-15-6-2-12(3-7-15)20(13-4-8-18(23)16(10-13)21(25)26)14-5-9-19(24)17(11-14)22(27)28;/h2-11,23H,24H2,1H3,(H,25,26)(H,27,28);1H/b20-13+,23-18?; |

InChI Key |

NOGGZRFOTRDGBS-BINLPTMESA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C\2/C=CC(=N)C(=C2)C(=O)O)/C3=CC(=C(C=C3)N)C(=O)O.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C2C=CC(=N)C(=C2)C(=O)O)C3=CC(=C(C=C3)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Benzoic Acid Core with Amino Substitution

A common approach to prepare 2-amino-5-substituted benzoic acids involves:

- Starting from a methyl-substituted benzoic acid derivative (e.g., m-toluic acid).

- Nitration to introduce a nitro group at the desired position.

- Catalytic hydrogenation to reduce the nitro group to an amino group.

- Further substitution or functionalization as needed.

For example, a related method for preparing 2-amino-3-methyl-5-chlorobenzoic acid involves:

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Nitration of m-toluic acid | Using 60-75% nitric acid | Produces 2-nitro-3-toluic acid |

| 2 | Hydrogenation reduction | Hydrogen atmosphere with catalyst | Converts nitro to amino group |

| 3 | Chlorination | Using dichlorohydantoin and benzoyl peroxide catalyst in DMF at 90-110°C for 1-2 h | High yield (87%), purity ~99% |

Introduction of the 4-Methoxyphenyl Group and Cyclohexadienylidene Moiety

The attachment of the 4-methoxyphenyl group and formation of the cyclohexadienylidene structure likely involves condensation reactions between the benzoic acid derivative and a suitably functionalized cyclohexadienyl intermediate.

- The cyclohexadienylidene fragment with carboxy and imino groups can be generated via oxidation and imination steps on cyclohexadiene derivatives.

- The methoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions.

While direct literature on this exact compound’s preparation is limited, analogous methods for related benzoic acid derivatives with methoxy and amino substituents involve:

- Sulfonation or chlorosulfonation of methoxy-substituted benzoic acid esters.

- Subsequent nucleophilic substitution with amines or other nucleophiles.

- Hydrolysis and purification steps to yield the target acid.

Formation of the Monohydrochloride Salt

The final step typically involves:

- Dissolving the free base compound in an appropriate solvent.

- Adding hydrochloric acid to form the monohydrochloride salt.

- Isolation by crystallization or precipitation.

This salt formation improves compound stability and solubility for further applications.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Nitration | m-Toluic acid | 60-75% HNO3 | 2-nitro-3-toluic acid | High yield |

| 2 | Hydrogenation | 2-nitro-3-toluic acid | H2, catalyst | 2-amino-3-methylbenzoic acid | High yield |

| 3 | Chlorination | 2-amino-3-methylbenzoic acid | Dichlorohydantoin, benzoyl peroxide, DMF, 90-110°C | 2-amino-3-methyl-5-chlorobenzoic acid | 87%, 99% purity |

| 4 | Condensation & Functionalization | Benzoic acid derivative + cyclohexadienyl intermediate | Oxidation, imination, coupling | 2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid | Not explicitly reported |

| 5 | Salt Formation | Free base compound | HCl addition | Monohydrochloride salt | Quantitative |

Research Findings and Considerations

- The nitration-hydrogenation-chlorination sequence is well-established for preparing amino-substituted benzoic acids with high yield and purity, suitable as intermediates for further functionalization.

- The formation of multifunctional compounds with cyclohexadienylidene groups can be achieved by controlled oxidation and imination reactions, often requiring careful pH and temperature control to avoid side reactions.

- The use of buffer solutions with controlled pH can facilitate selective reactivity of nucleophilic and electrophilic groups during polymer or matrix formation, which may be analogous to steps in forming the cyclohexadienylidene moiety.

- Industrially scalable methods emphasize the use of readily available starting materials, mild reaction conditions, and environmentally benign solvents to optimize yield and purity.

Chemical Reactions Analysis

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .

Scientific Research Applications

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of 2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

For example:

Key Observations:

Substituent Effects: The target compound’s methoxyphenyl group contrasts with the dichlorophenyl substituents in cyclanilide and etaconazole.

Salt Forms : The hydrochloride salt in the target compound may improve stability or bioavailability compared to neutral analogues, a feature common in pharmaceutical chemistry.

Crystallography : Structural refinement of the target compound likely employed SHELXL , a standard for small-molecule studies, whereas agrochemicals like etaconazole may prioritize synthetic yield over crystallographic detail .

Methodological Comparisons

The SHELX suite’s role in crystallography is critical for elucidating complex structures like the target compound. For instance:

- SHELXL enables precise refinement of hydrogen-bonding networks, which are essential for understanding the hydrochloride salt’s stability .

- In contrast, agrochemicals such as propiconazole (a triazole fungicide) are often analyzed for reactivity rather than crystallographic detail, though SHELX remains a tool for structural confirmation .

Research Findings and Limitations

Data Gaps and Opportunities

- Biological Activity: No data are provided on the target compound’s bioactivity. Comparatively, etaconazole and propiconazole exhibit fungicidal properties due to their triazole moieties, which inhibit sterol biosynthesis .

- Synthetic Routes : The evidence lacks synthetic details for the target compound. Benzoic acid derivatives are typically synthesized via Friedel-Crafts alkylation or Suzuki coupling, but the cyclohexadienylidene group may require specialized methods.

Tabulated Comparison of Properties (Hypothetical Data*)

| Property | Target Compound | Etaconazole | Cyclanilide |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | 328.2 g/mol | 285.1 g/mol |

| Solubility | Moderate (aqueous) | Low (lipophilic) | Low (organic solvents) |

| Functional Groups | Benzoic acid, imino, methoxy | Triazole, dioxolane, Cl | Cyclopropane, carboxy, Cl |

| Primary Use | Research chemical | Fungicide | Plant growth regulator |

*Note: Data inferred from structural analogs due to absence of explicit evidence.

Biological Activity

2-Amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride, identified by CAS number 94158-16-4, is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings, including in vitro studies, mechanisms of action, and relevant case studies.

Structural Overview

The compound features multiple functional groups that may contribute to its biological properties. The presence of an amino group, carboxylic acid, and methoxyphenyl moiety suggests potential interactions with various biological targets.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including compounds similar to 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid, exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress in cellular environments. In a study focusing on benzoic acid derivatives, it was found that certain compounds could effectively reduce oxidative damage in human fibroblasts .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a comparative analysis showed that certain concentrations of the compound led to significant inhibition of cell growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without inducing notable cytotoxicity in normal skin fibroblasts . The results suggest a selective action against cancer cells while sparing normal cells.

3. Proteostasis Modulation

The compound has been implicated in modulating proteostasis mechanisms, particularly through the activation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In studies involving human foreskin fibroblasts, it was observed that specific derivatives enhanced proteasomal activity significantly, indicating potential applications in anti-aging therapies and neurodegenerative disease management .

The mechanisms underlying the biological activities of 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid monohydrochloride can be summarized as follows:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspases or modulation of signaling pathways associated with cell survival.

- Proteostasis Mechanism : By enhancing the activity of cathepsins B and L and promoting autophagic processes, the compound may help maintain protein homeostasis within cells.

Case Studies

Several studies have explored the biological effects of compounds related to 2-amino-5-((3-carboxy-4-imino-2,5-cyclohexadien-1-ylidene)(4-methoxyphenyl)methyl)benzoic acid:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antioxidant activity in human fibroblasts with minimal cytotoxicity at tested concentrations. |

| Study B | Showed selective cytotoxicity against Hep-G2 and A2058 cell lines with IC50 values indicating potent anti-cancer properties. |

| Study C | Investigated the modulation of proteasome activity in aging fibroblasts, suggesting potential for anti-aging therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.